2-oxo-2-(thiophen-2-yl)ethyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
2-OXO-2-(THIOPHEN-2-YL)ETHYL 2-[4-(4-TERT-BUTYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound that features a thiophene ring, a tert-butylphenoxy group, and a phthalimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-(THIOPHEN-2-YL)ETHYL 2-[4-(4-TERT-BUTYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multiple steps. One common approach is to start with the preparation of the thiophene derivative, followed by the introduction of the phthalimide and tert-butylphenoxy groups. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate. The final product is usually purified through chromatographic techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch reactors. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity. The purification process may include crystallization and recrystallization steps to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-(THIOPHEN-2-YL)ETHYL 2-[4-(4-TERT-BUTYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols .
Scientific Research Applications
2-OXO-2-(THIOPHEN-2-YL)ETHYL 2-[4-(4-TERT-BUTYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 2-OXO-2-(THIOPHEN-2-YL)ETHYL 2-[4-(4-TERT-BUTYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The thiophene ring and phthalimide moiety are known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-OXO-2-(THIOPHEN-2-YL)ETHYL)-4H-CHROMEN-4-ONE: Shares the thiophene and carbonyl groups but differs in the chromone moiety.
BENZO[D]THIAZOLE-2-THIOL BEARING 2-OXO-2-SUBSTITUTED-PHENYLETHAN-1-YL: Contains a benzo[d]thiazole ring instead of the phthalimide moiety.
Uniqueness
2-OXO-2-(THIOPHEN-2-YL)ETHYL 2-[4-(4-TERT-BUTYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is unique due to its combination of a thiophene ring, a tert-butylphenoxy group, and a phthalimide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C31H25NO6S |
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Molecular Weight |
539.6 g/mol |
IUPAC Name |
(2-oxo-2-thiophen-2-ylethyl) 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C31H25NO6S/c1-31(2,3)20-7-11-22(12-8-20)38-23-13-9-21(10-14-23)32-28(34)24-15-6-19(17-25(24)29(32)35)30(36)37-18-26(33)27-5-4-16-39-27/h4-17H,18H2,1-3H3 |
InChI Key |
QBUNVXCZOFRRFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)OCC(=O)C5=CC=CS5 |
Origin of Product |
United States |
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